![molecular formula C12H9N3O B2954595 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 161922-05-0](/img/structure/B2954595.png)
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
Übersicht
Beschreibung
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity .
Biochemical Pathways
Benzimidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives generally exhibit good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific compound .
Result of Action
Benzimidazole derivatives have been known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 3-aminopyridine with o-phenylenediamine, followed by cyclization under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Imidazo[1,2-a]pyrimidine derivatives: Known for their versatility and biological activities, these compounds are often compared to 1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one.
Uniqueness: this compound stands out due to its specific combination of a pyridine ring and a benzimidazole moiety, which imparts unique electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science .
Biologische Aktivität
1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 213.22 g/mol. Its structure features a benzimidazole ring fused with a pyridine moiety, contributing to its biological activity.
The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes and inhibiting essential protein synthesis, leading to cell death .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in MCF cell lines, with an IC50 value indicating effective cytotoxicity . It has been shown to suppress tumor growth in vivo models .
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes linked to cancer progression and other diseases .
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of benzimidazole compounds, including this compound, against multiple bacterial strains. The results demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 40 μg/mL for certain derivatives .
- Anticancer Potential : In a series of experiments involving tumor-bearing mice, the compound was shown to significantly reduce tumor size compared to controls. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Enzyme Inhibition Studies : The structure-activity relationship (SAR) studies indicated that modifications at the pyridine ring enhanced the inhibitory potency against IGF-1R, suggesting that further chemical modifications could optimize its therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-1H-benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9/h1-8H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHFMWYEVYEBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161922-05-0 | |
Record name | 1-(pyridin-3-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.